(Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester
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Overview
Description
(Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester involves several steps. The process typically starts with the preparation of the pyrimidine ring, followed by the introduction of the chloro-ethyl group. The tetrahydro-furan ring is then synthesized and attached to the pyrimidine ring. Finally, the dimethoxy-phosphoryl-acetic acid moiety is introduced under controlled conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The chloro-ethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: A simpler lactam with industrial applications.
2-Hydroxy-2-methylpropiophenone: Used in photoinitiation and polymer chemistry.
Uniqueness
(Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester stands out due to its complex structure and multifunctional nature, making it a versatile compound for various applications.
Properties
CAS No. |
115365-38-3 |
---|---|
Molecular Formula |
C15H22ClN2O9P |
Molecular Weight |
440.77 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)oxolan-3-yl] 2-dimethoxyphosphorylacetate |
InChI |
InChI=1S/C15H22ClN2O9P/c1-24-28(23,25-2)8-13(20)27-10-5-12(26-11(10)7-19)18-6-9(3-4-16)14(21)17-15(18)22/h6,10-12,19H,3-5,7-8H2,1-2H3,(H,17,21,22)/t10-,11+,12+/m0/s1 |
InChI Key |
ADNKTJWFVBALEW-QJPTWQEYSA-N |
Isomeric SMILES |
COP(=O)(CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)CCCl)OC |
Canonical SMILES |
COP(=O)(CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)CCCl)OC |
Origin of Product |
United States |
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